(1Z)-1-{[(Naphthalen-2-yl)amino]methylidene}naphthalen-2(1H)-one
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Overview
Description
(1Z)-1-{[(Naphthalen-2-yl)amino]methylidene}naphthalen-2(1H)-one is an organic compound characterized by the presence of two naphthalene rings connected through an amino-methylidene linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-1-{[(Naphthalen-2-yl)amino]methylidene}naphthalen-2(1H)-one typically involves the condensation reaction between naphthalen-2-amine and naphthalen-2-one. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale condensation reactions using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(1Z)-1-{[(Naphthalen-2-yl)amino]methylidene}naphthalen-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the naphthalene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include naphthoquinone derivatives, amine derivatives, alcohol derivatives, and various substituted naphthalene compounds.
Scientific Research Applications
Chemistry
In chemistry, (1Z)-1-{[(Naphthalen-2-yl)amino]methylidene}naphthalen-2(1H)-one is used as a building block for the synthesis of more complex organic molecules
Biology
In biological research, this compound may be investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Studies may focus on its interactions with biological macromolecules and its effects on cellular processes.
Medicine
In medicine, this compound could be explored as a lead compound for the development of new therapeutic agents. Its structural features may allow for the design of drugs with specific targets and mechanisms of action.
Industry
In industry, this compound may find applications in the development of dyes, pigments, and other functional materials. Its stability and reactivity make it suitable for use in various industrial processes.
Mechanism of Action
The mechanism of action of (1Z)-1-{[(Naphthalen-2-yl)amino]methylidene}naphthalen-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Naphthalene-2-amine: A precursor in the synthesis of the compound.
Naphthalene-2-one: Another precursor used in the synthesis.
Naphthoquinone: An oxidized derivative of the compound.
Uniqueness
(1Z)-1-{[(Naphthalen-2-yl)amino]methylidene}naphthalen-2(1H)-one is unique due to its dual naphthalene ring structure connected by an amino-methylidene linkage. This structural feature imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
6639-01-6 |
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Molecular Formula |
C21H15NO |
Molecular Weight |
297.3 g/mol |
IUPAC Name |
1-(naphthalen-2-yliminomethyl)naphthalen-2-ol |
InChI |
InChI=1S/C21H15NO/c23-21-12-10-16-6-3-4-8-19(16)20(21)14-22-18-11-9-15-5-1-2-7-17(15)13-18/h1-14,23H |
InChI Key |
VDSRBJZXQATJGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)N=CC3=C(C=CC4=CC=CC=C43)O |
Origin of Product |
United States |
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